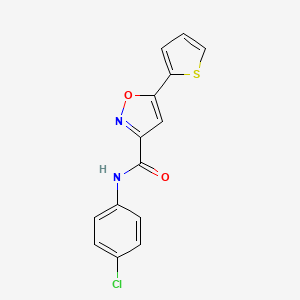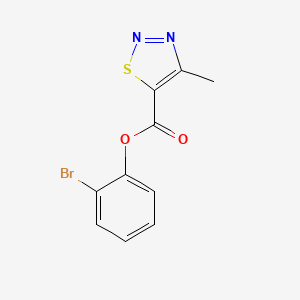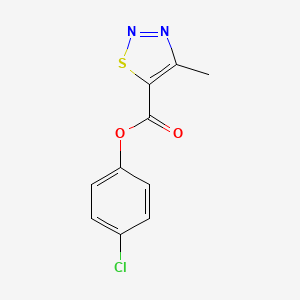![molecular formula C16H23BrN2O B11371213 4-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide CAS No. 898610-01-0](/img/structure/B11371213.png)
4-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide is a synthetic compound that belongs to the class of N-substituted cyclohexylmethylbenzamides This compound is structurally characterized by the presence of a bromine atom attached to the benzamide moiety and a dimethylamino group attached to the cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide typically involves the following steps:
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride. This intermediate is then reacted with an amine to form the benzamide.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced by reacting the benzamide with cyclohexylmethyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzamide moiety can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethylamino group and the cyclohexyl ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce a wide range of aryl or alkyl derivatives.
Scientific Research Applications
4-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of pain management and as an analgesic.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide involves its interaction with specific molecular targets. It is known to act as an agonist at certain receptors, leading to the activation of downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with opioid receptors, similar to other compounds in its class.
Comparison with Similar Compounds
Similar Compounds
AH-7921: Chemically similar, with a dichloro substitution instead of a bromo substitution.
U-47700: Another synthetic opioid with a similar structure but different substituents on the benzamide moiety.
U-49900: Structurally related, with variations in the cyclohexyl and benzamide groups.
Uniqueness
4-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
898610-01-0 |
|---|---|
Molecular Formula |
C16H23BrN2O |
Molecular Weight |
339.27 g/mol |
IUPAC Name |
4-bromo-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide |
InChI |
InChI=1S/C16H23BrN2O/c1-19(2)16(10-4-3-5-11-16)12-18-15(20)13-6-8-14(17)9-7-13/h6-9H,3-5,10-12H2,1-2H3,(H,18,20) |
InChI Key |
RHNRWKLWYAKABH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCCCC1)CNC(=O)C2=CC=C(C=C2)Br |
solubility |
42.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({[5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11371135.png)
![Butyl 4-({[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate](/img/structure/B11371156.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11371162.png)
![5-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11371170.png)
![2-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11371171.png)
![2-fluoro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11371178.png)
![N-(2-bromophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11371181.png)



![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11371196.png)
![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)propanamide](/img/structure/B11371199.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11371208.png)

